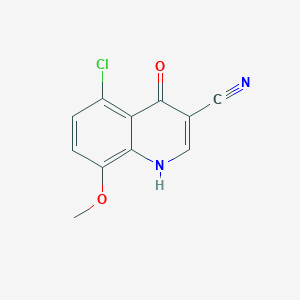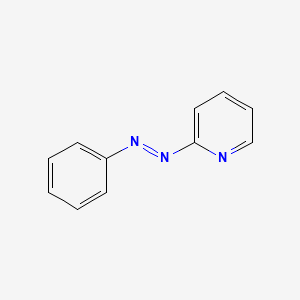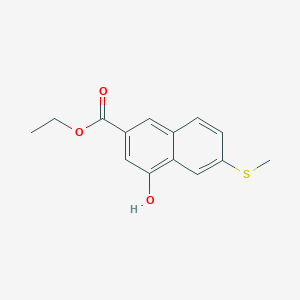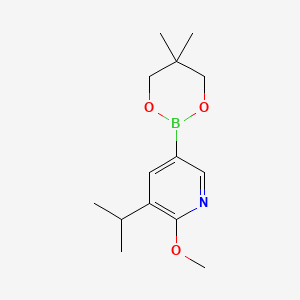
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine: is an organic compound that features a boron-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine typically involves the formation of the boron-containing heterocycle through a series of organic reactions. One common method involves the reaction of a pyridine derivative with a boronic acid or boronate ester under specific conditions, such as the presence of a catalyst and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the boron atom, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boron-containing heterocycle into different boron-hydride species.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the boron heterocycle are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of certain biomolecules.
Industry:
Material Science: The compound can be incorporated into materials to impart specific properties, such as increased stability or reactivity.
Agriculture: It may be used in the development of new agrochemicals to enhance crop protection and yield.
Mecanismo De Acción
The mechanism by which 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the heterocycle can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: Compared to similar compounds, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine is unique due to the presence of both the boron-containing heterocycle and the methoxypyridine moiety. This combination imparts distinct chemical and biological properties, making it more versatile in various applications .
Propiedades
Fórmula molecular |
C14H22BNO3 |
|---|---|
Peso molecular |
263.14 g/mol |
Nombre IUPAC |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxy-3-propan-2-ylpyridine |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)12-6-11(7-16-13(12)17-5)15-18-8-14(3,4)9-19-15/h6-7,10H,8-9H2,1-5H3 |
Clave InChI |
QOOAUABZWZDQEF-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC(=C(N=C2)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)


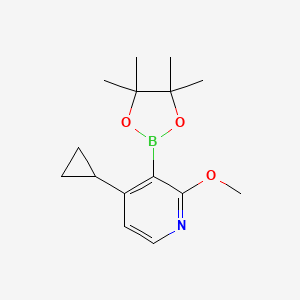


![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)


![4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)

